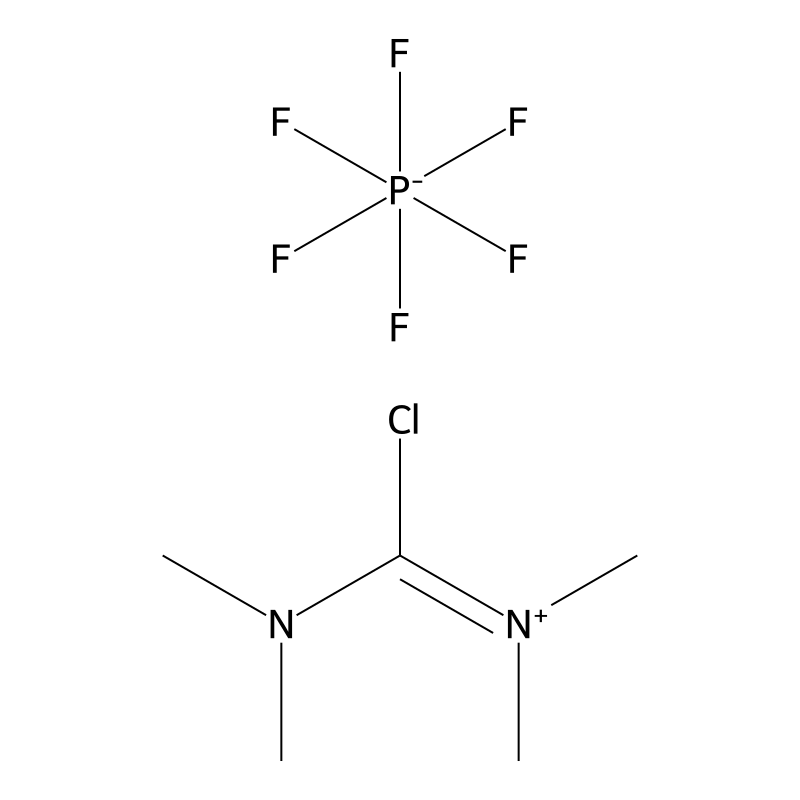Chloro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Chloro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate (also known as N,N,N',N'-Tetramethylchloroformamidinium hexafluorophosphate or TCFH) finds application as a coupling reagent in peptide synthesis []. Peptide synthesis is a fundamental technique in organic chemistry for creating peptides, which are chains of amino acids. Peptides play crucial roles in biological processes, and researchers use synthetic peptides to study these functions and develop new drugs.
Mechanism of Action:
TCFH functions as a condensing agent, activating the carboxyl group (COOH) of one amino acid to form a more reactive intermediate. This intermediate can then react with the amine group (NH2) of another amino acid, forming an amide bond (the linkage between amino acids in a peptide). TCFH's effectiveness stems from its ability to efficiently activate the carboxyl group while minimizing side reactions [].
Advantages of TCFH:
Compared to traditional peptide coupling reagents, TCFH offers several advantages:
- Higher yields: TCFH can promote peptide bond formation more efficiently, leading to higher yields of the desired peptide product [].
- Fewer side reactions: TCFH is known for its minimal side-reaction profile, resulting in cleaner reaction mixtures and easier product purification [].
- Compatibility with various functionalities: TCFH exhibits good compatibility with a wide range of functional groups present in amino acid side chains, making it applicable to a broader range of peptide synthesis projects [].
Research Examples:
Several research publications document the use of TCFH in peptide coupling. Here are a few examples:
- N, N, N′, N′-Tetramethylchloroformamidinium hexafluorophosphate (TCFH), a powerful coupling reagent for bioconjugation by Tulla-Puche et al. explores the effectiveness of TCFH in bioconjugation reactions, highlighting its ability to form amide bonds between peptides and other biomolecules [].
- J. Phillip Kennedy and Craig W. Lindsley demonstrate the use of TCFH in the synthesis of complex peptides in their publication "A convergent approach to the total synthesis of (-)-spongistatins A and D" [].
Chloro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate is a chemical compound with the molecular formula CHClFNP and a molecular weight of 280.58 g/mol. It is classified as a chloroformamidinium salt and is recognized for its use in various synthetic applications, particularly in organic chemistry. This compound appears as a white to almost white solid and is sensitive to moisture and heat, requiring storage under inert gas conditions at low temperatures .
Chloro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate serves primarily as a coupling reagent in peptide synthesis and amide bond formation. Its reactivity allows it to participate in the formation of onium salts, which are useful in synthesizing complex organic molecules, including cancer cell cytotoxins and bioconjugation reagents. The compound can also be utilized in reactions involving N-methylimidazole, leading to high-yield products such as N-(4-cyanophenyl)-2-methyl-2-phenylpropanamide .
Chloro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate can be synthesized using several methods, typically involving the reaction of tetramethylformamidine with chlorinating agents in the presence of hexafluorophosphate salts. Common procedures include:
- Direct Chlorination: Reacting tetramethylformamidine with phosphorus pentachloride or another chlorinating agent.
- Salt Formation: Combining the resulting chlorinated product with hexafluorophosphate anions to yield the final product.
- Solvent Use: Employing solvents like acetonitrile to facilitate the reaction and improve yields .
Chloro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate is widely used in organic synthesis, particularly for:
- Peptide Coupling: Acting as a coupling reagent for amide bond formation.
- Synthesis of Onium Salts: Useful in various organic transformations.
- Bioconjugation: Employed in creating conjugates for drug delivery systems.
- Cancer Research: Utilized in synthesizing cytotoxic compounds aimed at treating cancer .
Chloro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate shares similarities with several other compounds used in organic synthesis. Here’s a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Chloro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate | CHClFNP | Effective coupling reagent for amide bonds; sensitive to moisture |
| Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate | CHFClFNP | Similar structure but with fluorine instead of chlorine; variations in reactivity |
| N,N-Dimethylformamide | CHN | Common solvent; lacks the reactive halogen group |
| Benzotriazole-based reagents | Varies | Often used for similar coupling reactions but may have different side effects or yields |
The unique aspect of chloro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate lies in its specific halogen component, which influences its reactivity profile and application scope compared to similar compounds .
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








